B1579937 METABOLOMICS AMINO ACID MIX STANDARD

METABOLOMICS AMINO ACID MIX STANDARD

カタログ番号: B1579937
分子量: NA
注意: 研究専用です。人間または獣医用ではありません。
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説明

METABOLOMICS AMINO ACID MIX STANDARD is a useful research compound. Molecular weight is NA. The purity is usually 98%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Clinical Research

Amino acid profiling is instrumental in clinical research, particularly for understanding metabolic disorders and diseases. For instance:

  • Diabetes Research : Studies have shown that serum amino acid levels correlate with the prevalence and incidence of type 2 diabetes. By employing the amino acid mix standard, researchers can accurately quantify amino acids to identify potential biomarkers for early diagnosis and monitoring of diabetes progression .
  • Cancer Studies : The analysis of free amino acids (FAAs) and their relationship to cancer metabolism has been explored using these standards. For example, one study examined changes in serum amino acid profiles related to colon cancer, revealing distinct metabolic alterations that could serve as diagnostic indicators .

Nutritional Science

In nutritional studies, the Metabolomics Amino Acid Mix Standard is utilized to assess dietary impacts on health:

  • Dietary Interventions : Researchers use these standards to evaluate how different diets affect amino acid metabolism and overall health outcomes. For example, a controlled dietary study might analyze how supplementation with specific amino acids influences metabolic markers in participants .

Pharmacology

The standard is also pivotal in pharmacological research:

  • Drug Development : In drug discovery, understanding how compounds interact with metabolic pathways is crucial. The amino acid mix can be employed to assess how new drugs affect amino acid profiles in vitro or in vivo, aiding in the identification of therapeutic targets .

Analytical Techniques

The primary analytical techniques used with the this compound include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This method is favored for its sensitivity and specificity in quantifying amino acids. The standard serves as a calibration tool to ensure accurate quantification across various sample types .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : While less common than LC-MS for amino acids due to derivatization requirements, GC-MS can also utilize these standards for comprehensive metabolomic analyses .

Case Study: Amino Acids and Diabetes

A study conducted by Lu et al. (2019) investigated serum amino acids' association with type 2 diabetes using the this compound for calibration. The results indicated specific amino acids as potential biomarkers for diabetes risk, underscoring the standard's utility in clinical diagnostics .

Amino AcidAssociation with DiabetesReference
GlycineDecreased levels
LeucineIncreased levels
ValineCorrelated with insulin resistance

Case Study: Cancer Metabolism

Another significant study explored the metabolic profiles of colon cancer patients using the amino acid mix standard to analyze changes in serum concentrations of various amino acids pre- and post-treatment. The findings highlighted distinct patterns that could inform treatment efficacy and patient prognosis .

Q & A

Q. How should researchers design robust metabolomics experiments using amino acid mix standards to ensure biological relevance and reproducibility?

Level: Basic
Answer:
A well-designed experiment begins with a clearly defined hypothesis and objectives, such as identifying amino acid fluctuations under specific metabolic conditions. Key considerations include:

  • Sample size calculation: Use pilot studies or statistical power analysis to determine the minimal sample size required to detect biologically significant differences .
  • Controls: Include both untreated controls (e.g., wild-type cells, healthy subjects) and technical controls (e.g., pooled quality control samples) to account for technical variability .
  • Randomization: Randomize sample processing and instrument runs to minimize batch effects .
  • Metadata documentation: Create a comprehensive metadata file detailing clinical, demographic, and technical variables (e.g., collection time, storage conditions) to avoid confounding factors .

Q. What are the best practices for sample preparation and storage when using amino acid mix standards in metabolomics studies?

Level: Basic
Answer:
Standardized protocols are critical for metabolite stability:

  • Quenching metabolism: Rapidly freeze samples (e.g., liquid nitrogen) to halt enzymatic activity, especially for labile amino acids like glutamine .
  • Storage conditions: Store samples at -80°C in inert containers to prevent oxidation or hydrolysis. Avoid repeated freeze-thaw cycles .
  • Extraction solvents: Use methanol:water or acetonitrile-based solvents to precipitate proteins while retaining polar amino acids .

Q. What data preprocessing steps are essential for untargeted amino acid metabolomics data derived from mass spectrometry (MS)?

Level: Basic
Answer:
Preprocessing ensures data integrity before statistical analysis:

  • Noise reduction: Apply signal-to-noise ratio thresholds and remove low-abundance features .
  • Peak alignment: Use algorithms like XCMS or MZmine to align peaks across runs .
  • Normalization: Apply internal standards (e.g., isotopically labeled amino acids) or probabilistic quotient normalization to correct for batch effects .
  • Missing value imputation: Replace missing values with half-minimum or k-nearest neighbors (kNN) imputation, depending on data structure .

Q. How can researchers address batch effects and technical variability in amino acid metabolomics datasets?

Level: Advanced
Answer:
Advanced strategies include:

  • Batch correction algorithms: Use ComBat or Surrogate Variable Analysis (SVA) to model and remove batch-related variance .
  • Quality control (QC) samples: Inject QC samples (pooled aliquots) periodically during MS runs to monitor instrument drift and normalize data .
  • Design-balanced runs: Distribute samples from different experimental groups evenly across batches to decouple biological and technical variability .

Q. What statistical approaches are optimal for identifying differentially abundant amino acids in hypothesis-driven metabolomics studies?

Level: Advanced
Answer:

  • Univariate analysis: Apply Welch’s t-test or Mann-Whitney U test with false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to address multiple comparisons .
  • Multivariate analysis: Use partial least squares-discriminant analysis (PLS-DA) or orthogonal PLS-DA (OPLS-DA) to model class separation while excluding unrelated variance .
  • Machine learning: Train random forest or support vector machines (SVM) to classify groups and rank feature importance .

Q. How can amino acid metabolomics data be integrated with transcriptomic or proteomic datasets to uncover systemic metabolic regulation?

Level: Advanced
Answer:

  • Pathway enrichment: Map amino acid changes to KEGG or Reactome pathways using tools like MetaboAnalyst, then overlay transcript/protein data to identify concordant pathways .
  • Multi-omics correlation networks: Use weighted gene co-expression network analysis (WGCNA) to detect modules of correlated metabolites, genes, and proteins .
  • Dynamic modeling: Employ flux balance analysis (FBA) to predict metabolic flux shifts based on amino acid concentrations and enzyme expression levels .

Q. What validation strategies are recommended for amino acid biomarkers identified in discovery-phase metabolomics studies?

Level: Advanced
Answer:

  • Independent cohort validation: Replicate findings in a geographically or demographically distinct cohort using targeted MS (e.g., MRM) for precise quantification .
  • Stable isotope tracing: Confirm metabolic pathway activity by tracing ¹³C-labeled amino acids in cell or animal models .
  • Meta-analysis: Pool data from public repositories (e.g., Metabolomics Workbench) to assess biomarker consistency across studies .

Q. How can researchers ensure compliance with metabolomics data standards when publishing studies involving amino acid mix standards?

Level: Advanced
Answer:

  • Metadata reporting: Adopt ISA-Tab format to document experimental design, protocols, and sample metadata .
  • Data deposition: Submit raw and processed data to repositories like Metabolomics Workbench or MetaboLights, linking amino acid identities to HMDB or PubChem IDs .
  • MIAME compliance: Follow Minimum Information About a Metabolomics Experiment (MIAME) guidelines for analytical platform details and QC metrics .

特性

分子量

NA

純度

98%

製品の起源

United States

試験管内研究製品の免責事項と情報

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